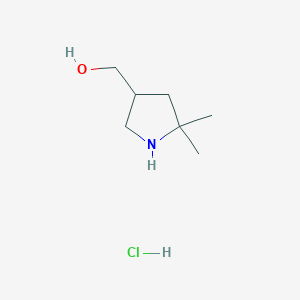![molecular formula C26H20ClFN4O2 B3018726 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1189915-53-4](/img/structure/B3018726.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide" is a complex molecule that appears to be derived from pyrimidoindole and acetamide frameworks. While the provided papers do not directly discuss this compound, they do provide insight into the chemical reactions and structures of related pyrimidine derivatives, which can be useful in understanding the synthesis and properties of the compound .
Synthesis Analysis
The papers discuss the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives through the reaction of 2-acetoacetamidopyridines with phosgene. The reaction yields compounds such as 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and its methyl derivative. These reactions are characterized by their elemental analyses and various spectroscopic methods, including ultraviolet (uv), infrared (ir), proton magnetic resonance (pmr), and X-ray spectra. An alternative synthetic route involving methyl- and benzyl chloroformates was explored but resulted in the elimination of the acetoacetyl group and the formation of carbamate derivatives instead .
Molecular Structure Analysis
The structure of the pyrido[1,2-a]pyrimidin-4-one derivatives was confirmed through spectroscopic analysis and elemental analysis. The uv, ir, pmr, and X-ray spectra provided detailed information about the molecular structure, such as the presence of acetyl and chloro groups and the overall heterocyclic framework. These analytical techniques are essential for determining the structure of complex molecules like the one under discussion .
Chemical Reactions Analysis
The papers indicate that the reaction of 2-acetoacetamidopyridines with phosgene is a key step in synthesizing the discussed pyrimidine derivatives. The unsuccessful attempt to synthesize the compounds using chloroformates suggests that the reaction conditions and reagents are critical for the successful formation of the desired products. The elimination of the acetoacetyl group and the formation of carbamate derivatives highlight the sensitivity of these compounds to reaction conditions and the potential for side reactions .
Physical and Chemical Properties Analysis
Although the papers do not provide specific information on the physical and chemical properties of "this compound," the analytical methods used for the pyrido[1,2-a]pyrimidin-4-one derivatives can be applied to this compound. Properties such as solubility, melting point, and stability can be inferred from the molecular structure and functional groups present in the compound. The presence of fluorine, benzyl, and chloro substituents would influence the compound's reactivity and interaction with other molecules .
Propiedades
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-20(27)8-5-9-21(16)30-23(33)14-32-22-11-10-18(28)12-19(22)24-25(32)26(34)31(15-29-24)13-17-6-3-2-4-7-17/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZPKLKEASBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)





![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)



